Al(tmhd)₃ vs. Al(acac)₃: Thermal Stability and Sublimation Enthalpy Comparison
Al(tmhd)₃ demonstrates a sublimation enthalpy of 131.93 kJ·mol⁻¹ over the temperature range 341 to 408 K, as determined by vapor pressure measurements using a Knudsen cell [1]. This thermodynamic parameter governs precursor delivery rates and source temperature requirements in CVD/ALD systems. The tmhd ligand produces a sublimation enthalpy that is approximately 93-99% of the corresponding M(acac)₃ derivative value, reflecting the altered intermolecular forces arising from the bulky tert-butyl substituents versus the methyl groups of acac [2]. The compound remains thermally stable with negligible decomposition over the entire measurement range of 341-412 K at ambient pressure [1].
| Evidence Dimension | Sublimation enthalpy |
|---|---|
| Target Compound Data | ΔHsub = 131.93 kJ·mol⁻¹ (341-408 K) |
| Comparator Or Baseline | M(acac)₃ derivatives (baseline reference for β-diketonate class) |
| Quantified Difference | ΔHsub for M(tmhd)₃ is 93-99% of M(acac)₃ value |
| Conditions | Knudsen cell vapor pressure measurement; temperature range 341-408 K at ambient pressure; nitrogen/helium atmosphere |
Why This Matters
This quantifies the altered energetic barrier to sublimation, enabling process engineers to accurately model precursor delivery rates and source temperature requirements that differ from the more widely characterized acac analogs.
- [1] Siddiqi, M. A., Siddiqui, R. A., & Atakan, B. (2010). Thermal Stability, Vapor Pressures, and Diffusion Coefficients of Some Metal 2,2,6,6-Tetramethyl-3,5-heptandionate [M(tmhd)n] Compounds. Journal of Chemical and Engineering Data, 55(6), 2149-2154. View Source
- [2] Mishra, S., & Daniele, S. (2000). Substituent effects on the volatility of metal β-diketonates. Advanced Materials for Optics and Electronics, 10(3-5), 223-229. View Source
